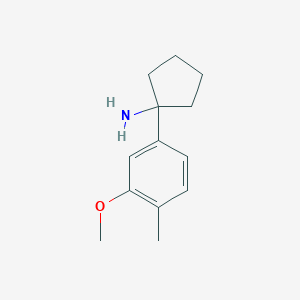

1-(3-Methoxy-4-methylphenyl)cyclopentanamine

Description

1-(3-Methoxy-4-methylphenyl)cyclopentanamine is a substituted cyclopentanamine derivative featuring a methoxy (-OCH₃) and methyl (-CH₃) group at the 3- and 4-positions of the phenyl ring, respectively. This compound has been studied for its structural and pharmacological similarities to entactogens like 3,4-methylenedioxymethamphetamine (MDMA). Key research by Johnson et al. (1991) demonstrated its synthesis via reductive amination and highlighted its serotonergic activity, with behavioral and neurochemical profiles overlapping with MDMA .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

1-(3-methoxy-4-methylphenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C13H19NO/c1-10-5-6-11(9-12(10)15-2)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3 |

InChI Key |

DUBUGFWDTOSEJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCCC2)N)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclopentanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-methylbenzaldehyde and cyclopentanone.

Condensation Reaction: The first step involves a condensation reaction between 3-methoxy-4-methylbenzaldehyde and cyclopentanone in the presence of a base such as sodium hydroxide to form the corresponding cyclopentylidene derivative.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Methoxy-4-methylphenyl)cyclopentanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols.

Scientific Research Applications

1-(3-Methoxy-4-methylphenyl)cyclopentanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s pharmacological and chemical properties are best understood through comparison with structurally related cyclopentanamine and benzylamine derivatives. Below is a detailed analysis:

Structural Modifications and Receptor Affinity

Table 1: Key Structural Analogs and Substituent Effects

Pharmacological Profiles

- Serotonergic Activity : The 3-methoxy-4-methyl substitution in the parent compound mimics MDMA’s 3,4-methylenedioxy group, enabling 5-HT receptor agonism. In contrast, halogenated analogs like 1-(2-chloro-4-fluorophenyl)cyclopentanemethanamine () lack direct evidence of serotonergic action but may target distinct pathways due to electronegative substituents .

- Neurotoxicity : Unlike MDMA, this compound shows reduced neurotoxic metabolites, as its structure avoids methylenedioxy ring opening (a pathway linked to oxidative stress) . However, cyclopropane-containing analogs (e.g., ) exhibit higher acute toxicity (H302, H315), likely due to metabolic instability .

- Selectivity : Fluorinated derivatives (e.g., ARN5187 in ) demonstrate off-target effects, such as REV-ERBβ modulation, suggesting substituents dictate receptor promiscuity .

Biological Activity

1-(3-Methoxy-4-methylphenyl)cyclopentanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and safety profiles.

Chemical Structure and Properties

The compound features a cyclopentanamine structure with a methoxy and methyl group on the phenyl ring, contributing to its unique pharmacological properties. The presence of these substituents is believed to enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through multiple pathways, including apoptosis and cell cycle arrest.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, though more research is needed to confirm these effects.

The anticancer effects of this compound may involve:

- Inhibition of Key Signaling Pathways : Similar compounds have been found to inhibit pathways such as AKT and STAT3, which are crucial for cancer cell survival and proliferation .

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells, evidenced by increased caspase activity in treated cell lines .

Anticancer Efficacy

A study evaluated the cytotoxicity of various derivatives, including those related to this compound. The results indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 8.84 | Induces apoptosis |

| Compound B | MCF-7 | 10.00 | Inhibits STAT3 |

| This compound | A431 | TBD | TBD |

The specific IC50 values for this compound are yet to be determined but are expected to be comparable to other effective compounds.

Safety Profile

Safety assessments have indicated that compounds with similar structures exhibit low toxicity in normal cell lines while maintaining efficacy against cancer cells. For instance, the toxicity towards normal liver and kidney cells was significantly lower than that observed in cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.